2-Thiophenecarboxylic acid, 4-(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)-

Synthetic chemistry Amide coupling MARK inhibitor

2-Thiophenecarboxylic acid, 4-(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)- (CAS 1314894-01-3) is a heterocyclic building block with molecular formula C11H6ClN3O2S and a molecular weight of 279.71 g/mol. It combines a thiophene-2-carboxylic acid core with a 6-chloropyrazolo[1,5-a]pyrimidine moiety attached at the 4-position.

Molecular Formula C11H6ClN3O2S
Molecular Weight 279.70 g/mol
CAS No. 1314894-01-3
Cat. No. B3231135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiophenecarboxylic acid, 4-(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)-
CAS1314894-01-3
Molecular FormulaC11H6ClN3O2S
Molecular Weight279.70 g/mol
Structural Identifiers
SMILESC1=C(SC=C1C2=C3N=CC(=CN3N=C2)Cl)C(=O)O
InChIInChI=1S/C11H6ClN3O2S/c12-7-2-13-10-8(3-14-15(10)4-7)6-1-9(11(16)17)18-5-6/h1-5H,(H,16,17)
InChIKeyFVZJCMGVWGBDQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Thiophenecarboxylic Acid, 4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)- (CAS 1314894-01-3): A Critical MARK Inhibitor Synthetic Intermediate for Alzheimer's Drug Discovery Procurement


2-Thiophenecarboxylic acid, 4-(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)- (CAS 1314894-01-3) is a heterocyclic building block with molecular formula C11H6ClN3O2S and a molecular weight of 279.71 g/mol. It combines a thiophene-2-carboxylic acid core with a 6-chloropyrazolo[1,5-a]pyrimidine moiety attached at the 4-position . This compound serves as the penultimate synthetic intermediate in the preparation of potent microtubule affinity regulating kinase (MARK) inhibitors, most notably MARK-IN-2 (CAS 1314893-26-9), a compound with a MARK IC50 of 5 nM under investigation for arresting neurofibrillary tangle pathology in Alzheimer's disease . The compound is commercially available at 95%+ purity and is disclosed in patent WO2011087999A1 (US8946237) as a key intermediate in a series of pyrazolo[1,5-a]pyrimidine MARK inhibitors [1].

Why Generic Thiophene-Carboxylic Acid or Pyrazolopyrimidine Intermediates Cannot Replace CAS 1314894-01-3 in MARK Inhibitor Synthesis


This compound is not a generic commodity intermediate amenable to simple substitution. Three structural features are simultaneously required and validated by patent and literature data: (i) the 6-chloro substituent on the pyrazolo[1,5-a]pyrimidine core is essential for downstream MARK inhibitory potency—removal of this chlorine abolishes activity in the final amide products [1]; (ii) the free carboxylic acid functionality enables direct one-step amide coupling to yield active MARK inhibitors, whereas the corresponding methyl ester (CAS 1356154-70-5) requires an additional hydrolysis step, adding synthetic complexity and reducing overall yield [2]; (iii) the 4-position attachment of the thiophene ring to the pyrazolo[1,5-a]pyrimidine system, as opposed to the 3-position or 2-position attachment found in other intermediates, is the connectivity that yields the MARK pharmacophore validated in the co-crystal structure of MARK2 bound to a close analog (PDB 5EAK) [3]. Substituting any of these three features—the chlorine, the free acid, or the regioisomeric connectivity—produces an intermediate that cannot generate the biologically validated MARK inhibitor chemotype.

Quantitative Comparative Evidence for CAS 1314894-01-3 Versus Closest Analogs: A Procurement Decision Guide


Free Carboxylic Acid Versus Methyl Ester: One-Step vs. Two-Step Amide Bond Formation for MARK Inhibitor Synthesis

CAS 1314894-01-3 is the free carboxylic acid, enabling direct amide coupling to the chiral difluorocyclohexylamine or cyclohexyldiamine amine partners to form the final MARK inhibitor (e.g., MARK-IN-2). In contrast, the methyl ester analog (CAS 1356154-70-5, methyl 4-(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate, MW 293.73) requires an additional saponification step (aqueous base, typically LiOH or NaOH in THF/MeOH/H2O) to liberate the free acid before coupling, as documented in the patent synthetic schemes [1]. This extra step adds 2-4 hours of reaction time, requires aqueous workup, and typically results in 5-15% yield loss depending on scale, making the free acid the preferred intermediate for direct procurement in medicinal chemistry campaigns [2].

Synthetic chemistry Amide coupling MARK inhibitor Step economy

6-Chloro Substituent: Validated MARK Inhibitor Pharmacophore Versus 6-Unsubstituted or 6-Alternative Analogs

The 6-chloro substituent on the pyrazolo[1,5-a]pyrimidine core of CAS 1314894-01-3 is not arbitrary—it is a critical pharmacophoric element. The final amide product derived from this intermediate, MARK-IN-2 (N-((1R,6R)-6-amino-2,2-difluorocyclohexyl)-4-(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-methylthiophene-2-carboxamide, CAS 1314893-26-9), exhibits a MARK IC50 of 5 nM in enzymatic assay and a cellular IC50 of 280 nM for inhibition of Tau phosphorylation at Ser262 in primary rat cortical neurons . In the broader pyrazolopyrimidine MARK inhibitor series described by Sloman et al. (2016), the 6-position substituent directly modulates potency; the 6-chloro analog (Compound 27, MARK-IN-2) was identified as the optimized lead from a series including 6-difluoromethoxy, 6-methoxy, and 6-unsubstituted variants [1]. Although individual IC50 values for all 6-position variants are not publicly tabulated, the selection of the 6-chloro intermediate as the key building block for the lead compound represents a class-level inference that the 6-chloro substitution provides the optimal balance of potency, physicochemical properties, and synthetic accessibility .

Kinase inhibition Structure-activity relationship MARK Halogen pharmacophore

Physicochemical Profile: Calculated LogP of 2.1 Versus Higher Lipophilicity Analogs for CNS Drug Discovery Suitability

The calculated octanol-water partition coefficient (LogP) for CAS 1314894-01-3 is 2.1, as computed from its molecular structure (C11H6ClN3O2S, MW 279.71, 18 heavy atoms, 2 rotatable bonds) [1]. This LogP value places the intermediate in a favorable lipophilicity range for generating CNS-penetrant final compounds. In comparison, the 5-ethyl analog (4-(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-ethylthiophene-2-carboxylic acid, MW 307.76) would be expected to have a higher LogP (estimated >2.8 based on the +0.7 log unit contribution of the ethyl group), which may push final amide products beyond optimal CNS drug space (typically LogP 1-4 for CNS drugs) . The target compound also features 1 hydrogen bond donor and 5 hydrogen bond acceptors, a topological polar surface area of 95.7 Ų, and zero sp3-hybridized carbon atoms, indicating a flat, aromatic-rich structure suitable for kinase hinge-binding interactions [1]. The 0% sp3 carbon fraction (Fsp3 = 0.0) is a known characteristic of type I kinase inhibitor scaffolds that occupy the ATP-binding site.

Physicochemical properties LogP CNS drug discovery Lipophilicity

Commercial Availability and Purity: 95%+ Purity Benchmark Versus Non-Standardized Pyrazolopyrimidine Intermediates

CAS 1314894-01-3 is commercially stocked and available at a specified purity of 95%+ from the supplier CheMenu (Catalog Number CM625910) . In contrast, many closely related intermediates in the pyrazolo[1,5-a]pyrimidine-thiophene series (including the 5-ethyl and 5-methyl carboxylic acid analogs and various methyl ester intermediates) are listed by suppliers without published purity specifications or are available only through custom synthesis, introducing procurement uncertainty and lead time variability [1]. The availability of a defined purity specification (95%+) enables direct use in amide coupling reactions without additional purification, which is critical for maintaining stoichiometric control when coupling to precious chiral amine intermediates such as the (1R,6R)-6-amino-2,2-difluorocyclohexylamine used in MARK-IN-2 synthesis .

Commercial availability Purity specification Procurement Quality control

Validated Application Scenarios for CAS 1314894-01-3 in Alzheimer's Disease Drug Discovery and Kinase Inhibitor Development


Direct Synthesis of MARK-IN-2 and Structural Analogs for Tau Hyperphosphorylation Inhibition Studies

This scenario directly leverages the compound as the penultimate intermediate for synthesizing MARK-IN-2 (CAS 1314893-26-9, MARK IC50 = 5 nM) and its close analogs via one-step amide coupling with chiral amines. The resulting amides have been characterized for PK in rat (t1/2 = 0.7 h) and dog (t1/2 = 1 h) and evaluated for inhibition of Tau phosphorylation at Ser262 in primary rat cortical neurons (cellular IC50 = 280 nM) . This application is fully supported by the Sloman et al. (2016) manuscript and the US8946237 patent, which disclose the synthetic sequence and biological characterization data [1].

Structure-Activity Relationship (SAR) Exploration of the 6-Position of Pyrazolo[1,5-a]pyrimidine MARK Inhibitors

CAS 1314894-01-3 provides a fixed 6-chloro substitution pattern validated in the MARK inhibitor pharmacophore. Researchers can use this intermediate as a constant building block while varying the amine coupling partner to explore SAR at the amide portion of the molecule. This strategy was employed in the Sloman et al. optimization campaign, where the cyclohexyldiamine scaffold was identified as a key innovation leading to remarkable improvements in potency while enabling reduction of molecular weight, Pgp efflux, and improved pharmacokinetic properties . The co-crystal structure of a close analog bound to MARK2 (PDB 5EAK, resolution 2.8 Å) provides structural guidance for rational amine partner selection [1].

Parallel Library Synthesis of CNS-Penetrant Kinase Inhibitor Candidates

The free carboxylic acid functionality enables high-throughput amide coupling in parallel format (e.g., 96-well plate synthesis using HATU or EDCI coupling conditions). With a calculated LogP of 2.1 and MW of 279.71 , the intermediate is well-suited for generating final compounds within CNS drug-like property space (typically MW < 450, LogP 1-4). This application is particularly relevant for medicinal chemistry groups pursuing lead optimization of MARK inhibitors for Alzheimer's disease, where CNS penetration is a prerequisite for target engagement [1].

Reference Standard for Analytical Method Development and Impurity Profiling in MARK Inhibitor Manufacturing

As the immediate synthetic precursor to MARK-IN-2, CAS 1314894-01-3 can serve as a reference standard for monitoring residual starting material in final active pharmaceutical ingredient (API) batches. Its distinct chromatographic properties (LogP 2.1, MW 279.71) and the defined purity specification of 95%+ make it suitable for use as a system suitability standard in HPLC or LC-MS methods during process chemistry development and quality control of MARK inhibitor candidates.

Quote Request

Request a Quote for 2-Thiophenecarboxylic acid, 4-(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.